molecular formula C8H8Br2O B595895 1,3-Dibromo-5-ethoxybenzene CAS No. 136265-19-5

1,3-Dibromo-5-ethoxybenzene

Cat. No.: B595895
CAS No.: 136265-19-5
M. Wt: 279.959
InChI Key: HEDQSPZEQCVFEQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethoxybenzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethoxy group is substituted at the 5 position. This compound is a colorless liquid with a distinctive aromatic odor and is slightly soluble in water but more soluble in organic solvents like ethanol, ether, and esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of compounds like 1,3-dihydroxy-5-ethoxybenzene.

    Oxidation: Formation of 1,3-dibromo-5-ethoxybenzaldehyde or 1,3-dibromo-5-ethoxybenzoic acid.

    Reduction: Formation of 1,3-dibromo-5-ethoxycyclohexane.

Scientific Research Applications

1,3-Dibromo-5-ethoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates like arenium ions, which further react to yield substituted benzene derivatives .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications .

Properties

IUPAC Name

1,3-dibromo-5-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDQSPZEQCVFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706041
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136265-19-5
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dispersion of 3,5-dibromophenol (0.398 g, 1.6 mmol) and potassium carbonate (0.437 g, 3.2 mmol) in 2-butanone (4 mL) was treated with diethyl sulfate (0.246 g, 1.6 mmol) and the reaction mixture heated at 90° C. for 15 hours. The resulting thick suspension was cooled to room temperature, diluted with dichloromethane and extracted with water. The organic layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The title compound was obtained as a light brown oil (0.38 g, 86% of theory) which was used in the next step without further purification.
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
0.437 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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